

GNE-2861: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	GNE 2861	
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GNE-2861 is a potent and highly selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs).[1][2] This guide provides a detailed comparison of GNE-2861's selectivity against other kinases, supported by experimental data and methodologies, to assist researchers in evaluating its potential for their studies.

Quantitative Kinase Inhibition Profile

GNE-2861 demonstrates remarkable selectivity for Group II PAKs (PAK4, PAK5, and PAK6) over Group I PAKs (PAK1, PAK2, and PAK3) and a broad panel of other kinases.[1][3] The inhibitor's potency is highest for PAK4, with a biochemical IC50 value of 7.5 nM and a Ki of 3.3 nM.[2][4] Its selectivity is highlighted by the significantly higher concentrations required to inhibit Group I PAKs.[1][3]

The table below summarizes the inhibitory activity of GNE-2861 against a selection of kinases.



Kinase Target	Kinase Group	IC50 / Ki
PAK4	Group II PAK	IC50: 7.5 nM[1][3][4] Ki: 3.3 nM[2]
PAK6	Group II PAK	IC50: 36 nM[1][3][4]
PAK5	Group II PAK	IC50: 126 nM[1][3][4]
PAK2	Group I PAK	IC50: 0.97 μM[1][3]
PAK1	Group I PAK	IC50: 5.42 μM[1][3]
PAK3	Group I PAK	IC50: >10 μM[1][3]
Other Kinases	Various	No significant inhibition observed at 100 nM across a panel of 222 kinases.[2]

GNE-2861's high selectivity is a key attribute, making it a valuable tool for specifically probing the function of Group II PAKs. In a broad kinase panel screen of 222 kinases, no significant off-target inhibition was detected at a concentration of 100 nM.[2]

Experimental Protocols

The kinase selectivity of GNE-2861 was determined using biochemical assays that measure the phosphorylation of a substrate by the target kinase.

Biochemical Kinase Assay (FRET-based)

A common method to determine kinase activity and inhibition is a Förster Resonance Energy Transfer (FRET)-based assay. The general workflow for such an assay is as follows:

- Reagents and Preparation:
 - Recombinant human kinase enzyme (e.g., PAK4).
 - FRET peptide substrate specific for the kinase.
 - GNE-2861 serially diluted to various concentrations.



- ATP solution at a concentration close to the K_m for the specific kinase.
- Assay buffer.
- Assay Procedure:
 - The kinase enzyme is pre-incubated with the inhibitor (GNE-2861) at various concentrations in the assay buffer.
 - The kinase reaction is initiated by adding the FRET peptide substrate and ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
 - The reaction is then stopped, typically by adding a chelating agent like EDTA.
- Data Acquisition and Analysis:
 - The degree of substrate phosphorylation is measured by detecting the FRET signal using a suitable plate reader.
 - The raw data is converted to percent inhibition relative to a control reaction with no inhibitor.
 - IC50 values are calculated by fitting the percent inhibition data to a dose-response curve.

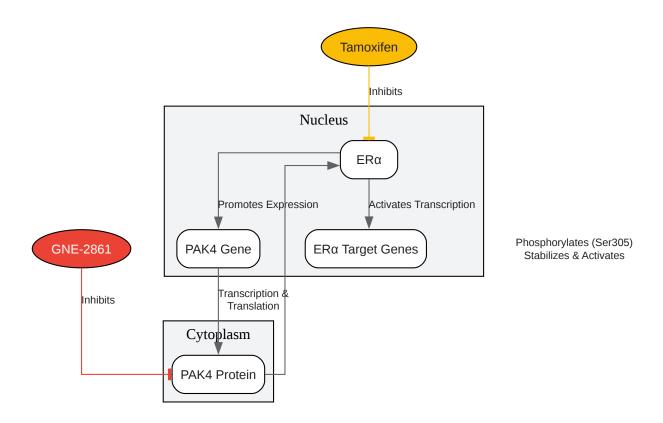
The Ki value for PAK4 was determined using a similar activity assay that measures the phosphorylation of a FRET peptide substrate.[2]

Signaling Pathway and Mechanism of Action

GNE-2861 primarily exerts its effects by inhibiting the kinase activity of Group II PAKs, with the highest potency against PAK4. PAK4 is a key signaling node involved in various cellular processes, including cell proliferation, migration, and survival. In the context of breast cancer, PAK4 has been shown to play a crucial role in tamoxifen resistance through a positive feedback loop with Estrogen Receptor alpha (ERa).[5] PAK4 can phosphorylate ERa at serine 305, which enhances ERa's transcriptional activity and protein stability.[5] By inhibiting PAK4,



GNE-2861 can disrupt this feedback loop, thereby sensitizing resistant breast cancer cells to tamoxifen.[5]



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Caption: GNE-2861 inhibits PAK4, disrupting the ER α -PAK4 positive feedback loop in cancer cells.

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